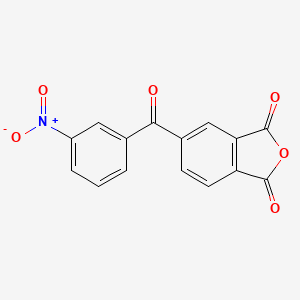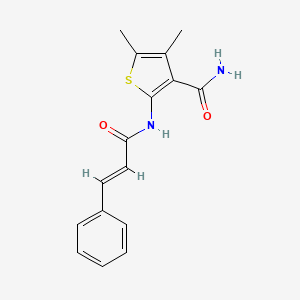![molecular formula C15H25N3O3S2 B5583226 N-[(3S,4R)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5583226.png)
N-[(3S,4R)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3S,4R)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a pyrrolidine ring substituted with a thiazole moiety, making it a unique structure with specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide involves multiple steps, starting with the preparation of the pyrrolidine ring and subsequent functionalization. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiazole Moiety: This step involves the coupling of the thiazole ring to the pyrrolidine structure, typically using reagents like thionyl chloride or phosphorus pentachloride.
Final Functionalization: The methanesulfonamide group is introduced in the final step, often using methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3S,4R)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-[(3S,4R)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The thiazole moiety may interact with enzymes or receptors, modulating their activity. The methanesulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride .
- (3S,4R)-4-(4-fluorophenyl)-1-methyl-3-piperidinemethanol .
Uniqueness
N-[(3S,4R)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of both thiazole and methanesulfonamide groups. This unique structure imparts distinct chemical properties and potential biological activities, setting it apart from similar compounds.
Propriétés
IUPAC Name |
N-[(3S,4R)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S2/c1-10(2)12-7-18(8-13(12)17-23(4,20)21)15(19)6-5-14-11(3)16-9-22-14/h9-10,12-13,17H,5-8H2,1-4H3/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKAYGDAYVHXOG-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N2CC(C(C2)NS(=O)(=O)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)CCC(=O)N2C[C@H]([C@@H](C2)NS(=O)(=O)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5583144.png)
![6-[(E)-[[1-[(4-chlorophenyl)methyl]pyrazole-3-carbonyl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid](/img/structure/B5583151.png)
![(1R,5R)-N,N-dimethyl-6-(pyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5583158.png)
![8-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5583163.png)
![(2-methylphenyl)[4-(2-pyridyl)piperazino]methanone](/img/structure/B5583166.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2-methylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5583170.png)
![[(Z)-[phenyl(pyridin-4-yl)methylidene]amino] 3,4-dichlorobenzoate](/img/structure/B5583189.png)
![2-(2-iodo-4-methoxyphenoxy)-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide](/img/structure/B5583197.png)
![4-{[1-(ethoxyacetyl)-4-piperidinyl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5583206.png)


![4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL CYCLOHEXANECARBOXYLATE](/img/structure/B5583231.png)
![1-{3-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-methyl-1H-indole](/img/structure/B5583233.png)

